molecular formula C10H16N2S B14431378 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine CAS No. 80191-94-2

3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine

Cat. No.: B14431378
CAS No.: 80191-94-2
M. Wt: 196.31 g/mol
InChI Key: YFYQNZGDEYYSJT-UHFFFAOYSA-N
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Description

3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is a chemical compound that features a pyridine ring attached to an ethyl chain, which is further connected to a sulfanyl group and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine typically involves the reaction of 2-(pyridin-2-yl)ethanethiol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with a catalyst such as palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Amides, other substituted amine derivatives.

Scientific Research Applications

3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanethiol: Lacks the propan-1-amine moiety.

    3-(Pyridin-2-yl)propan-1-amine: Lacks the sulfanyl group.

    2-(Pyridin-2-yl)ethylamine: Lacks the sulfanyl and propan-1-amine groups.

Uniqueness

3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is unique due to the presence of both the sulfanyl and propan-1-amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.

Properties

80191-94-2

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

3-(2-pyridin-2-ylethylsulfanyl)propan-1-amine

InChI

InChI=1S/C10H16N2S/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2

InChI Key

YFYQNZGDEYYSJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSCCCN

Origin of Product

United States

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